![molecular formula C21H18N4O4 B2395206 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899399-50-9](/img/structure/B2395206.png)

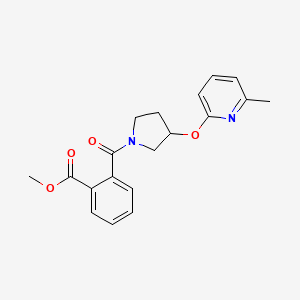

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that is a derivative of the 1,4-benzodioxane family . It is likely to have a significant molecular weight and a complex structure due to the presence of multiple functional groups and rings in its structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations at B3LYP/6–31++G (d, p) basis set was used to predict the molecular geometry and were carried out further to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a compound which was further treated with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, an optical transparency at the cut-off wavelength of 355 nm was determined by UV–Vis–NIR spectroscopy . Thermal behavior was studied by TGA/DTA analysis .Applications De Recherche Scientifique

- The synthesized compound has demonstrated potent antibacterial properties. It inhibits bacterial growth by blocking folate synthesis in bacteria, specifically targeting the folate synthetase enzyme. Importantly, it does not disrupt human folate biochemistry, making it a promising candidate for antibacterial drug development .

- This molecule has been found to inhibit bacterial biofilm formation. Notably, it exhibits strong biofilm growth inhibition against Bacillus subtilis and moderate activity against Escherichia coli .

- The compound shows moderate to weak inhibition of enzymes such as cholinesterases and lipoxygenase. These inhibitory effects could have implications in various disease contexts .

- N-substituted derivatives of this compound have been explored for their therapeutic potential in treating Alzheimer’s disease. The synthesis involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. Further investigations are needed to assess their efficacy in Alzheimer’s therapy .

- Sulfonamides, including this compound, are known inhibitors of carbonic anhydrase. By coordinating with the Zn^2+ cation of carbonic anhydrase, they reduce HCO3^- output, which is essential for enzyme activity. Carbonic anhydrase inhibitors are relevant in treating conditions like epilepsy and osteoporosis .

- Some sulfonamide derivatives exhibit anticancer effects. They disrupt the cell cycle, particularly in the G1 phase, and act as inhibitors of histone deacetylase (HDAC). These mechanisms halt tumor cell growth, making them potential candidates for cancer therapy .

Antibacterial Activity

Biofilm Inhibition

Enzyme Inhibition

Potential Alzheimer’s Treatment

Carbonic Anhydrase Inhibition

Anticancer Properties

Mécanisme D'action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses .

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the levels of acetylcholine and the production of signaling molecules involved in inflammation and immune responses .

Biochemical Pathways

The inhibition of cholinesterases leads to an increase in acetylcholine levels, which can affect various neurological processes. On the other hand, the inhibition of lipoxygenase enzymes can disrupt the production of signaling molecules involved in inflammation and immune responses .

Pharmacokinetics

The inactive compounds are excreted through bile or feces .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterases and lipoxygenase enzymes. This can lead to changes in neurological processes due to altered acetylcholine levels and disruptions in inflammation and immune responses due to changes in signaling molecule production .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-12-3-6-18-23-19-14(21(27)25(18)11-12)10-15(24(19)2)20(26)22-13-4-5-16-17(9-13)29-8-7-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBGVLOUWJSKMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)

![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)

![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)

![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)